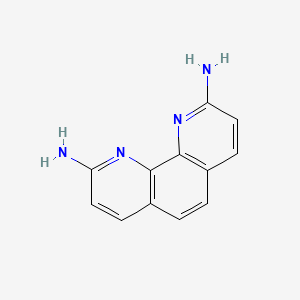

1,10-Phenanthroline-2,9-diamine

説明

Structure

3D Structure

特性

IUPAC Name |

1,10-phenanthroline-2,9-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H,(H2,13,15)(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFTTXHPQDRUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326672 | |

| Record name | 1,10-phenanthroline-2,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38182-65-9 | |

| Record name | 1,10-phenanthroline-2,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,10 Phenanthroline 2,9 Diamine and Its Derivatives

Synthetic Routes to 1,10-Phenanthroline-2,9-diamine

A known method for synthesizing this compound involves the reaction of 2,9-dichloro-1,10-phenanthroline (B1330746) with acetamide (B32628) and potassium carbonate. chemicalbook.com In this process, 2,9-dichloro-1,10-phenanthroline is heated with acetamide and potassium carbonate to 200°C and stirred for one hour. chemicalbook.com After cooling, water is added, and the product is extracted with dichloromethane. chemicalbook.com The resulting organic phase is dried and concentrated to yield 2,9-diamino-1,10-phenanthroline. chemicalbook.com This reaction has been reported to have a yield of 48.6%. chemicalbook.com

Derivatization from 2,9-Dimethyl-1,10-phenanthroline Precursors (Neocuproine)

A common and versatile starting material for the synthesis of 1,10-phenanthroline (B135089) derivatives is 2,9-dimethyl-1,10-phenanthroline, also known as neocuproine (B1678164). asianpubs.orgresearchgate.netwikipedia.org Neocuproine can be prepared through sequential Skraup reactions of o-nitroaniline with crotonaldehyde (B89634) diacetate or through the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate, with the latter method generally providing higher yields. wikipedia.org

Oxidation to 1,10-Phenanthroline-2,9-dicarbaldehyde (B1361168)

The methyl groups of neocuproine can be oxidized to form 1,10-phenanthroline-2,9-dicarbaldehyde. asianpubs.orgresearchgate.net A widely used method for this oxidation is the reaction of neocuproine with selenium dioxide (SeO₂) in a solvent such as 1,4-dioxane, often containing a small amount of water. asianpubs.orgresearchgate.net The reaction mixture is typically refluxed for a few hours. asianpubs.orgresearchgate.net This oxidation can produce the dialdehyde (B1249045) in good yields, with reports of 62.6% to 90%. researchgate.netresearchgate.net

Subsequent Conversion to Diamine and Related Functional Groups

1,10-Phenanthroline-2,9-dicarbaldehyde serves as a key intermediate for the synthesis of various functional groups, including the target diamine. researchgate.net For instance, the dialdehyde can be converted into 2,9-bis(guanylhydrazone)-1,10-phenanthroline through a condensation reaction with aminoguanidine (B1677879) bicarbonate. researchgate.net Another derivative, 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone), can be synthesized by reacting the dialdehyde with thiosemicarbazide (B42300) in ethanol (B145695). asianpubs.org

Synthesis of 1,10-Phenanthroline-2,9-dicarboxamides

1,10-Phenanthroline-2,9-dicarboxamides are another important class of derivatives. Their synthesis often starts from 1,10-phenanthroline-2,9-dicarboxylic acid. researchgate.net

Synthesis from 1,10-Phenanthroline-2,9-dicarboxylic Acid

1,10-Phenanthroline-2,9-dicarboxylic acid can be synthesized by the oxidation of 2,9-dimethyl-1,10-phenanthroline. This is a two-step process where neocuproine is first oxidized to 1,10-phenanthroline-2,9-dicarbaldehyde using selenium dioxide, and then the dialdehyde is further oxidized to the dicarboxylic acid using nitric acid. researchgate.netresearchgate.netacs.org The dicarboxylic acid can then be converted to its corresponding acyl chlorides, which subsequently react with amines to form the desired dicarboxamides. mdpi.com For example, reaction with piperazine (B1678402) can lead to the formation of 24-membered macrocyclic diamides. mdpi.com

Strategies for Incorporating Halogenated Substituents (e.g., 4,7-dihalogenated)

The introduction of halogen atoms, particularly at the 4 and 7 positions of the phenanthroline ring, is a significant modification. A convenient route to 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid has been developed. acs.orgacs.orgscilit.com This intermediate is valuable for synthesizing 4,7-diamino-1,10-phenanthroline-2,9-dicarboxamides. acs.orgresearchgate.net The synthesis of 4,7-dichloro-1,10-phenanthrolines can be achieved through the condensation of Meldrum's acid, orthoesters, and ortho-phenylenediamine derivatives, followed by cyclization, decarboxylation, and treatment with phosphoryl chloride. researchgate.net Hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media can lead to the corresponding 4,7-oxygenated derivatives. rsc.org

Interactive Data Table: Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| 2,9-dimethyl-1,10-phenanthroline | Selenium dioxide | 1,4-dioxane with 4% water | 2 hours | 70% | asianpubs.org |

| 2,9-dimethyl-1,10-phenanthroline | Selenium dioxide | Not specified | Not specified | 90% | researchgate.net |

| 2,9-dimethyl-1,10-phenanthroline hemihydrate | Selenium dioxide | 4% DI H₂O/p-dioxane | 3 hours | 62.6% (impure) | researchgate.net |

Interactive Data Table: Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic Acid

Development of Macrocyclic 1,10-Phenanthroline-2,9-diamide Architectures

The construction of macrocyclic structures incorporating the 1,10-phenanthroline unit is a significant area of synthetic chemistry, yielding ligands with unique coordination properties. A primary strategy involves the reaction of acyl chlorides derived from 1,10-phenanthroline-2,9-dicarboxylic acids with suitable diamine linkers.

A notable development is the synthesis of 24-membered macrocyclic 1,10-phenanthroline-2,9-diamides. mdpi.comnih.gov These compounds are prepared through the reaction of 1,10-phenanthroline-2,9-dicarboxylic acid dichloride with piperazine, resulting in good yields of 40-43%. mdpi.com The resulting macrocycles are typically white powders that are stable at high temperatures, decomposing above 400 °C without melting. mdpi.com These macrocyclic ligands have demonstrated considerable potential as selective extractants for f-elements, showing a high separation factor for Americium(III) over Europium(III) in alkaline-carbonate media. mdpi.comnih.gov

Furthermore, more complex architectures containing two phenanthroline moieties within a single macrocyclic structure have been synthesized. researchgate.netrjeid.comresearchgate.net These are achieved by combining 1,10-phenanthroline-2,9-dicarboxylic acid with two amino acids linked by spacer units. researchgate.net The dimensions and properties of these large macrocycles can be tuned by varying the diamine linker. researchgate.net The structural and spectral properties of these novel macrocyclic ligands have been extensively studied, confirming their potential for coordination chemistry. mdpi.comnih.gov

| Reactants | Linker | Product | Yield | Physical Appearance | Decomposition Temp. | Ref. |

| 1,10-Phenanthroline-2,9-dicarboxylic acid dichloride | Piperazine | 24-membered macrocycle (L2) | 43% | White Powder | >400 °C | mdpi.com |

| 4-chloro-1,10-phenanthroline-2,9-dicarboxylic acid dichloride | Piperazine | 24-membered macrocycle (L3) | 40% | White Powder | >400 °C | mdpi.com |

| 1,10-phenanthroline-2,9-dicarbonyl dichloride | Ethylenediamine | Bis-phenanthroline macrocycle (3) | 48% | Not Specified | Not Specified | researchgate.net |

Preparation of Schiff Base Derivatives of 1,10-Phenanthroline-2,9-dialdehydes

Schiff base derivatives of 1,10-phenanthroline are readily prepared via condensation reactions between 1,10-phenanthroline-2,9-dicarboxaldehyde and various primary amines. scirp.orgscirp.orgasianpubs.org This method is particularly effective for creating ligands with additional donor atoms, such as sulfur, by using amines like 2-mercaptoaniline, thiosemicarbazide, and S-alkyl/aryl dithiocarbazates. scirp.orgscirp.orgresearchgate.net

The synthesis can be performed using both conventional and microwave-assisted techniques. scirp.org The conventional method typically involves refluxing the reactants in a solvent like ethanol for one to three hours. scirp.org In contrast, microwave synthesis can dramatically reduce the reaction time to as little as 15 minutes, often with a significant increase in product yield. scirp.org The efficiency of these condensation reactions can be further improved by the addition of a catalytic amount of a strong acid, such as concentrated sulfuric acid, which has been shown to significantly boost the yield of the resulting Schiff base. scirp.orgresearchgate.net For instance, the reaction of 1,10-phenanthroline-2,9-dicarboxaldehyde with thiosemicarbazide produces the corresponding bis-(thiosemicarbazone) derivative in good yield. asianpubs.orgmdpi.com

| Aldehyde | Amine | Method | Catalyst | Reaction Time | Ref. |

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | S-methyldithiocarbazate (SMDTC) | Reflux | Sulfuric Acid | 2 hours | scirp.org |

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | 2-Mercaptoaniline | Microwave | Sulfuric Acid | 15 minutes | scirp.org |

| 5-Nitro-1,10-phenanthroline-2,9-dicarboxaldehyde | Thiosemicarbazide | Reflux | Sulfuric Acid | 1 hour | scirp.orgresearchgate.net |

| 1,10-phenanthroline-2,9-carbaldehyde | Thiosemicarbazide | Reflux | Sulfuric Acid | 1 hour | mdpi.com |

Synthesis of Other Functionalized Derivatives (e.g., Bistriazoles)

Beyond diamides and Schiff bases, the 1,10-phenanthroline core can be functionalized with other heterocyclic moieties, such as triazoles, to create advanced ligands. A key method for this transformation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

The synthesis of a bistriazolyl-phenanthroline derivative begins with 2,9-diethynyl-1,10-phenanthroline as the starting material. nih.gov This precursor, which contains two alkyne functionalities, is then reacted with an appropriate azide-containing molecule. In a specific example, a novel catalytic complex was prepared by connecting two triazole units to the phenanthroline backbone. nih.gov This was achieved by reacting 2,9-diethynyl-1,10-phenanthroline with an azide-functionalized amino acid. The reaction is typically carried out in a mixed solvent system like ethanol and water, using sodium ascorbate (B8700270) as a reducing agent and copper(II) sulfate (B86663) as the catalyst, and refluxing the mixture under an inert atmosphere for an extended period. nih.gov The resulting bistriazolyl-phenanthroline ligand, which features four electron-donating nitrogen atoms, can be immobilized on supports like nano-magnetic iron oxide to create stable and reusable catalysts for organic synthesis. nih.gov

Approaches to Water-Soluble 1,10-Phenanthroline Ligands

While many phenanthroline derivatives are soluble primarily in organic solvents, there is a growing interest in developing water-soluble analogues for applications in green chemistry and biology. mdpi.comresearchgate.net The primary strategy for increasing water solubility is the introduction of hydrophilic functional groups onto the phenanthroline ring system.

Historically, this has been achieved by incorporating acidic functionalities, leading to three main classes of water-soluble phenanthrolines: carboxylic, sulfonic, and phosphonic acid derivatives. mdpi.com A practical synthesis for a carboxylic acid derivative involves the oxidation of a precursor aldehyde. For example, 9-methyl-1,10-phenanthroline-2-carboxylic acid can be synthesized by treating 9-methyl-1,10-phenanthroline-2-carbaldehyde with sodium chlorite (B76162) (NaClO₂) in water at 90°C. mdpi.com After the reaction, the solution is acidified to precipitate the product. mdpi.com More recently, novel methods have been described for introducing phenol (B47542) and dithiocarboxyl groups under mild conditions, expanding the range of available water-soluble phenanthroline ligands. mdpi.commdpi.com

| Starting Material | Reagents | Conditions | Product | Ref. |

| 9-Methyl-1,10-phenanthroline-2-carbaldehyde | NaClO₂, H₂O | 90 °C, 6 hours | 9-Methyl-1,10-phenanthroline-2-carboxylic acid | mdpi.com |

Coordination Chemistry of 1,10 Phenanthroline 2,9 Diamine Ligands

Fundamental Principles of Ligand Design and Chelation

The design of ligands based on the 1,10-phenanthroline (B135089) framework is a key aspect of coordination chemistry, enabling the synthesis of complexes with tailored properties. acs.org Preorganization of the ligand, where it is conformationally restricted to a shape suitable for metal ion binding, is a crucial principle. uncw.edu The rigid 1,10-phenanthroline system serves as an excellent backbone for achieving high levels of preorganization. uncw.edu

Exploration of Bidentate and Polydentate Coordination Modes

Ligands derived from 1,10-phenanthroline can exhibit various coordination modes, acting as bidentate or polydentate chelators. In its most basic form, 1,10-phenanthroline itself functions as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. wikipedia.org However, the introduction of donor groups at the 2 and 9 positions can lead to higher denticity.

For instance, 1,10-phenanthroline-2,9-dicarboxamides have been synthesized and studied as ligands. rsc.org Similarly, 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) can be reacted with thiosemicarbazide (B42300) to form a multidentate ligand, 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone), which possesses both nitrogen and sulfur donor atoms, making it a useful ligand in coordination chemistry. asianpubs.org

The ligand 1,10-phenanthroline-2,9-dicarbaldehyde dioxime demonstrates versatility by acting as both a tridentate and a tetradentate ligand in its complexes with various transition metals. researchgate.net Six tetradentate ligands incorporating 1,10-phenanthroline and two alkyl amino donors have also been prepared. researchgate.net Furthermore, the condensation of 2,9-dicarboxaldehyde-1,10-phenanthroline with 2-aminoethanol, followed by reduction, yields a polydentate Schiff base ligand, 2,9-bis(ethanolamine)-1,10-phenanthroline. researchgate.net A hexadentate ligand, N,N′,N”-tris-(2-N-diethylaminoethyl)-1,4,7-triaza-cyclononane (DETAN), showcases versatile coordination modes from four-coordinate trigonal pyramidal to six-coordinate trigonal prismatic with group 1 metal cations, depending on the ionic radii of the metal and its substituents. bham.ac.uk

Influence of Peripheral Substituents on Coordination Geometry and Electronic Properties

The introduction of substituents at the periphery of the 1,10-phenanthroline ring system, particularly at the 2 and 9 positions, significantly influences the coordination geometry and electronic properties of the resulting metal complexes. wikipedia.org

Substituents at the 2,9-positions can sterically hinder the coordination of multiple phenanthroline ligands to a metal center, favoring lower coordination numbers and specific geometries like trigonal or tetrahedral. wikipedia.org For example, while 1,10-phenanthroline readily forms complexes of the type [M(phen)₃]Cl₂ with metals like iron, cobalt, and nickel, bulky ligands such as neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) and bathocuproine tend to form 1:1 complexes. wikipedia.org The coordination geometry around the copper(I) center in [Cu(dpp)₂]⁺ (where dpp is 2,9-diphenyl-1,10-phenanthroline) is distorted tetrahedral, a structure largely dictated by interligand π-stacking interactions. nih.gov

Furthermore, the incorporation of electron-rich N-heterocyclic imine (NHI) groups at the 2,9-positions of 1,10-phenanthroline results in a ligand with a well-defined coordination cavity. rsc.org Studies on this ligand showed that protonation and metal coordination occur preferentially at the phenanthroline nitrogen atoms rather than the NHI moiety, and the electronic and photophysical properties are highly sensitive to these events. rsc.org

Complexation with Transition Metal Ions

The versatile coordination behavior of 1,10-phenanthroline-based ligands allows for the formation of a wide array of complexes with various transition metal ions. siena.edu The resulting complexes often exhibit interesting properties and have potential applications in diverse fields.

Formation and Characterization of Copper(I) and Copper(II) Complexes

Copper complexes of 1,10-phenanthroline and its derivatives have been extensively studied. Copper(I) is known to form luminescent complexes of the type [Cu(phen)₂]⁺. wikipedia.org The synthesis and characterization of copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine have been reported. nih.gov

The coordination properties of two ligands containing a phenanthroline unit attached to a histidine moiety with copper(II) have been investigated. acs.orgitn.pt These studies, employing potentiometry, spectroscopy (UV-vis and EPR), and mass spectrometry, revealed the formation of stable copper complexes, [CuL1]⁺ and [CuL2]. acs.orgitn.pt In both complexes, the Cu²⁺ ion is coordinated to the phenanthroline unit, the imidazole (B134444) ring, and a deprotonated amide group, resulting in a distorted square pyramidal geometry, as confirmed by single-crystal X-ray crystallography. acs.orgitn.pt Despite their structural similarities, these copper complexes exhibit different redox potentials. acs.org

The table below summarizes key data for the copper(II) complexes [CuL1]⁺ and [CuL2].

| Complex | pH Range of Stability | Maximum Keff at pH | Epc (V) |

| [CuL1]⁺ | 3.0 - 9.0 | ~7.7 | -0.452 |

| [CuL2] | 4.5 - 10.0 | ~7.7 | -0.722 |

Complexation with Cobalt(II), Nickel(II), Mercury(II), and Cadmium(II)

Beyond copper, 1,10-phenanthroline-2,9-diamine and related ligands form complexes with a range of other divalent transition metal ions.

Cobalt(II) and Nickel(II): The complexation of a Schiff base derived from 9,10-phenanthrenequinone and 2-mercaptoaniline with Co(II) and Ni(II) results in octahedral complexes. echemcom.com The coordination occurs through the imine, carbonyl, and thione groups of the ligand. echemcom.com In another study, a cobalt(II) complex with 2,9-diethoxy-1,10-phenanthroline, [Co(NCS)₂(C₁₆H₁₆N₂O₂)], was synthesized and found to have a distorted tetrahedral geometry. nih.gov Furthermore, a cobalt(II) complex with 2,9-dimethyl-1,10-phenanthroline and malonate, [Co(C₃H₂O₄)(C₁₄H₁₂N₂)]n, exhibits a distorted octahedral coordination. nih.gov

Mercury(II) and Cadmium(II): The complexing properties of 1,10-phenanthroline-2,9-dialdoxime (PDOX) with various metal ions, including Cd(II) and Hg(II), have been examined. uncw.edu These ligands show potential for applications in the development of sensors for these metal ions due to strong chelation-enhanced fluorescence effects. uncw.edu The ligand 1,10-phenanthroline-2,9-dicarbaldehyde dioxime acts as a tetradentate ligand in its complex with cadmium nitrate (B79036), forming a pentagonal-bipyramidal structure. researchgate.net

The table below presents magnetic susceptibility data for some Co(II) and Ni(II) complexes.

| Complex | Metal Ion | Magnetic Susceptibility (BM) | Geometry |

| [Co(L)(Cl)(H₂O)]·xH₂O | Co(II) | 3.09 | Octahedral |

| [Ni(L)(Cl)(H₂O)]·xH₂O | Ni(II) | 3.37 | Octahedral |

L = Schiff base from 9,10-phenanthrenequinone and 2-mercaptoaniline. Data sourced from reference echemcom.com.

Rhenium(I) Polypyridyl Complexes

Rhenium(I) polypyridyl complexes incorporating phenanthroline-based ligands have been developed for various applications, including as phosphorogenic sensors. A series of rhenium(I) polypyridine complexes with an electron-rich diaminoaromatic moiety, [Re(N^N)(CO)₃(py-DA)][PF₆] (where N^N = 1,10-phenanthroline or its derivatives), have been synthesized and characterized. nih.govresearchgate.net These diamine complexes are weakly emissive due to quenching of the triplet metal-to-ligand charge-transfer (³MLCT) emission via photoinduced electron transfer (PET). nih.govresearchgate.net

Other d-block Metal Complex Systems

Derivatives of 1,10-phenanthroline, specifically 1,10-phenanthroline-2,9-dicarboxamides, have demonstrated effective complexation with several environmentally significant d-block metals. Research indicates that these diamides possess a strong extraction capability for metals such as cadmium (Cd), lead (Pb), and copper (Cu). rsc.org Furthermore, their potential in sensor technology has been explored, with studies showing that when incorporated into PVC-plasticized potentiometric sensor membranes, they exhibit high sensitivity towards copper(II), zinc(II), cadmium(II), and lead(II) ions. rsc.org The complexation of cobalt(II) with the related 1,10-phenanthroline-2,9-dicarboxylic acid has also been studied, leading to the isolation of anionic complexes. nih.govconsensus.app

Complexation with f-block Metal Ions (Lanthanides and Actinides)

The rigid, preorganized structure of the 1,10-phenanthroline backbone, combined with the specific donor atoms in its derivatives, makes it a ligand of great interest for the separation of f-block elements.

Investigation of Lanthanide(III) Complexation

The complexation of 1,10-phenanthroline-2,9-diamide derivatives with lanthanide(III) ions is a nuanced process influenced by both the specific lanthanide and the ligand's substituents. nih.gov Studies on solvent extraction from nitric acid solutions reveal that the process can occur via two competing mechanisms. mdpi.com Lighter lanthanides tend to form neutral complexes with a stoichiometry of LLn(NO₃)₃. In contrast, heavier lanthanides are more likely to be extracted as tight ion pairs, with the formula {[LLn(NO₃)₂H₂O]⁺(NO₃)⁻}. mdpi.com This shift in complexation behavior can lead to a characteristic "break" in the extraction curve across the lanthanide series. mdpi.com

X-ray diffraction analysis has provided detailed structural insights into these complexes. For instance, an unusual complex with lanthanum nitrate was found to have a bridge structure where lanthanum ions exhibit different coordination numbers of 10 and 12. nih.gov In a complex with a neodymium nitrate, a water molecule was found to have entered the inner coordination sphere, increasing the metal's coordination number to 11. nih.gov The extraction ability of dialkyl-diaryl-diamide derivatives generally decreases across the lanthanide series from Lanthanum (La) to Lutetium (Lu). rsc.org

Studies on Americium(III) and Curium(III) Complexation

Ligands based on the this compound framework have shown significant promise for the selective complexation of minor actinides like Americium(III) and Curium(III). researchgate.netreading.ac.ukresearchgate.net Derivatives such as N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen) exhibit excellent extraction ability and high selectivity for trivalent actinides over lanthanides, even in highly acidic solutions. acs.org Studies on various 1,10-phenanthroline-2,9-dicarboxamide (B1246272) derivatives demonstrated that they generally extracted Am(III) more efficiently than the representative lanthanide Europium(III) or even Curium(III). nih.govresearchgate.net Tetraalkyl-diamide variants, while not selective among the lanthanides, show moderate selectivity in Am(III)/Ln(III) separation. rsc.org

Ligand Design for Selectivity in Lanthanide(III)/Actinide(III) Separations

The selective separation of actinides from lanthanides is a critical challenge in nuclear fuel reprocessing, and ligand design plays a pivotal role. The this compound scaffold is particularly effective due to a combination of factors.

Preorganization : The rigid phenanthroline backbone holds the donor atoms in a fixed position, reducing the entropic penalty of complexation and enhancing stability. researchgate.net

Hard-Soft Donor Principle : The design strategy often combines hard oxygen donor atoms (in the amide or carboxylate groups) with the softer nitrogen donor atoms of the phenanthroline ring. acs.orgnih.gov Trivalent actinides are considered slightly "softer" acids than the "harder" lanthanide ions. nih.gov The softer nitrogen atoms of the phenanthroline ligand show a preferential interaction with actinides. researchgate.netnih.gov

Covalent Bonding Character : Density Functional Theory (DFT) calculations have revealed that the bonds between the actinide ion and the nitrogen atoms of the ligand (An-N) have a greater degree of covalent character compared to the corresponding lanthanide-nitrogen (Eu-N) bonds. acs.orgnih.gov This enhanced covalency contributes significantly to the selective stabilization of the actinide complex, leading to preferential extraction. acs.org

Modifications to the ligand structure, such as adding solubilizing groups like sulfonate or amine terminals, can create water-soluble ligands that act as masking agents, selectively holding actinides in the aqueous phase during extraction processes. nih.govnih.gov

Stoichiometric and Thermodynamic Stability Studies of Metal Complexes

The stoichiometry and thermodynamic stability of complexes formed with 1,10-phenanthroline-based ligands have been determined using methods like spectrophotometric and potentiometric pH titrations. nih.govchemicalpapers.com For highly stable complexes, competitive equilibrium methods are often necessary. nih.gov

Studies on the parent ligand, 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), show that it forms exceptionally stable complexes, particularly with metal ions having an ionic radius near 1.0 Å, such as Ca(II), Cd(II), and Gd(III). nih.gov The stability constants (log K₁) determined for PDA with various metal ions highlight this trend.

Table 1: Formation constants (log K₁) for metal complexes with 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) in 0.1 M NaClO₄ at 25°C. Data sourced from reference nih.gov.

UV-vis titration studies with the disulfonated diamide (B1670390) derivative (DS-Ph-DAPhen) and Eu(III) indicated the formation of both 1:1 and 1:2 (metal:ligand) complexes in aqueous solution. nih.gov Similarly, slope analysis of extraction experiments and UV-vis titrations confirmed that tridentate N,N-dialkyl-1,10-phenanthroline-2-amide ligands predominantly form 1:1 complexes with Eu(III). rsc.org

Research on Mixed-Ligand Complex Systems

1,10-phenanthroline and its derivatives are frequently used as co-ligands in the synthesis of mixed-ligand complex systems. These systems involve a central metal ion coordinated to a phenanthroline-based ligand and at least one other different type of ligand.

For example, a series of mixed-ligand copper(II) complexes have been synthesized using 2,9-dimethyl-1,10-phenanthroline along with various tridentate 3N ligands like diethylenetriamine. nih.gov Research has also been conducted on mixed complexes of Mn(II), Co(II), Cu(II), Ni(II), and Hg(II) that incorporate 1,10-phenanthroline and a tetradentate Schiff base ligand. ijsr.net Additionally, manganese(II), copper(II), and silver(I) have been used to create mixed-ligand complexes containing 1,10-phenanthroline and 3,6,9-trioxaundecanedioate. nih.gov The inclusion of multiple ligand types allows for the fine-tuning of the chemical, physical, and biological properties of the final metal complex. nih.govijsr.net

Table of Mentioned Compounds

Tautomeric Forms and Their Role in Coordination

The potential for tautomerism in this compound introduces a layer of complexity and versatility to its coordination chemistry. Tautomers are isomers of a molecule that can interconvert through the migration of a proton, and in the case of 2,9-diamino-1,10-phenanthroline, this manifests as amino-imino tautomerism.

The ligand can exist in the diamino form, where two primary amine groups (-NH₂) are present at the 2 and 9 positions of the phenanthroline core. Alternatively, it can exist in one or more imino tautomeric forms, where a proton from an amino group migrates to a nitrogen atom within the phenanthroline ring, creating a quinoid-like structure with imine (-NH) and secondary amine groups. This equilibrium between the amino and imino forms can be influenced by various factors, including the solvent, pH, and, most significantly, the presence of metal ions.

The specific tautomeric form adopted by the ligand upon complexation plays a crucial role in determining the geometry and electronic properties of the resulting metal complex. The coordination of a metal ion can stabilize a particular tautomer that might be less favored in the free ligand. This is because the electronic and steric requirements of the metal center can dictate the most favorable binding mode.

While direct and extensive research specifically detailing the tautomeric forms of this compound and their explicit role in coordination is limited in publicly available literature, studies on analogous substituted phenanthroline systems provide valuable insights. For instance, research on related 4,7-oxygenated 1,10-phenanthroline-2,9-diamides has shown that these ligands can exist in different tautomeric forms. rsc.org In the case of these related compounds, it has been observed that the dihydroxy tautomeric form is adopted upon coordination with lanthanide nitrates, as confirmed by spectral data and X-ray analysis. rsc.org This highlights the principle that the coordination event itself can be a determining factor in the stabilization of a specific tautomer.

| Tautomeric Form | Structural Representation | Key Features |

| Diamino Tautomer |  | Two exocyclic primary amine groups. The phenanthroline ring system is fully aromatic. |

| Monoimino Tautomer |  | One exocyclic imine group and one primary amine group. One of the heterocyclic rings adopts a quinoid-like structure. |

| Diimino Tautomer |  | Two exocyclic imine groups. Both heterocyclic rings have a quinoid-like structure. |

The different tautomers present distinct coordination possibilities. The diamino form acts as a classic bidentate N,N-donor through the two heterocyclic nitrogen atoms. In the imino forms, the exocyclic nitrogen atoms have different hybridization and protonation states, which could lead to alternative coordination modes or influence the electronic properties of the resulting complex. For example, the deprotonation of the imine nitrogen could lead to the formation of anionic ligands, opening up further coordination possibilities.

The study of tautomerism in ligands like this compound is fundamental to understanding their coordination behavior and to the rational design of metal complexes with specific structural and functional properties. Further detailed spectroscopic and crystallographic studies on the metal complexes of this compound are necessary to fully elucidate the interplay between tautomerism and coordination in this versatile ligand system.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 1,10-phenanthroline-based compounds in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei offers a comprehensive picture of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of phenanthroline derivatives. While specific spectral data for 1,10-phenanthroline-2,9-diamine is not extensively published, data from closely related isomers and derivatives provide valuable insights.

For the related compound, 1,10-phenanthroline-5,6-diamine , the NMR spectra were recorded in DMSO-d₆. rsc.org The ¹H NMR spectrum shows distinct signals corresponding to the aromatic protons, while the ¹³C NMR spectrum provides information on the carbon skeleton. rsc.org

In derivatives such as 1,10-phenanthroline-2,9-dicarboxylic acid diamides , the ¹H and ¹³C NMR spectra are used to confirm the structure and study the complex stereodynamic behavior in solution. researchgate.netresearchgate.net For instance, in macrocyclic 1,10-phenanthroline-2,9-diamides, variable-temperature ¹H NMR spectroscopy reveals conformational transitions due to hindered rotation around the O=C-Ar bonds. mdpi.com The chemical shifts of the phenanthroline protons in these derivatives are typically observed in the aromatic region of the spectrum. soton.ac.ukmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Phenanthroline Derivatives

| Compound | Solvent | Nucleus | Chemical Shifts (δ, ppm) | Reference |

| 1,10-Phenanthroline-5,6-diamine | DMSO-d₆ | ¹H | Specific shifts for aromatic protons are observed. | rsc.org |

| 1,10-Phenanthroline-5,6-diamine | DMSO-d₆ | ¹³C | Specific shifts for carbon atoms are observed. | rsc.org |

| 4,7-Dichloro-2,9-dimethyl-1,10-phenanthroline | CDCl₃ | ¹H | 8.24 (s, 2H), 7.63 (s, 2H), 2.93 (s, 6H) | amazonaws.com |

| 4,7-Dichloro-2,9-dimethyl-1,10-phenanthroline | CDCl₃ | ¹³C | 160.0, 146.2, 143.0, 125.2, 124.3, 122.3, 26.0 | amazonaws.com |

| 9-Methyl-1,10-phenanthroline-2-carboxylic acid | D₂O/KOD | ¹H | 2.46 (s, 3H), 6.99 (bs, 2H), 7.02 (d, 1H), 7.50 (d, 1H), 7.68–7.76 (m, 2H), 8.41 (bs, 1H) | mdpi.com |

| 9-Methyl-1,10-phenanthroline-2-carboxylic acid | D₂O | ¹³C | 23.3, 122.2, 123.7, 124.6, 125.9, 126.8, 128.5, 136.8, 137.0, 142.0, 142.6, 151.2, 158.2, 172.4 | mdpi.com |

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the phenanthroline core. This technique is particularly useful for studying coordination and protonation events. For new 4,7-diamino-1,10-phenanthroline derivatives, multinuclear NMR techniques, including ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR in the solid state, have been employed for characterization. nih.gov These studies help to understand the differences in the nitrogen environments of the phenanthroline ring and the exocyclic amino groups. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of functional groups within a molecule. For this compound, the IR spectrum is expected to show distinct bands corresponding to the amine (N-H) and phenanthroline ring vibrations.

Key expected vibrational bands for this compound include:

N-H stretching: Typically in the 3300-3500 cm⁻¹ region for the primary amine groups.

C=N and C=C stretching: Strong absorptions between 1400 cm⁻¹ and 1650 cm⁻¹ are characteristic of the aromatic phenanthroline ring system. umich.edu For the parent 1,10-phenanthroline (B135089), these bands are observed around 1621 cm⁻¹ and 1588 cm⁻¹. researchgate.net

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations appear in the 700-900 cm⁻¹ region. umich.edu

In studies of various 1,10-phenanthroline-2,9-dicarboxylic acid diamides and their metal complexes, IR spectroscopy is routinely used to confirm the presence of amide groups and to study the coordination to metal ions. researchgate.netijsr.net For instance, the IR spectrum of the related 1,10-phenanthroline-5,6-diamine has been reported, providing a reference for the vibrational characteristics of a diamino-phenanthroline isomer. rsc.org

Table 2: Typical Infrared Absorption Frequencies for Phenanthroline Derivatives

| Compound/Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Primary Amines | N-H Stretch | 3300 - 3500 | |

| 1,10-Phenanthroline | C=C, C=N Stretch | 1588, 1621 | researchgate.net |

| Phenanthroline Complexes | Aromatic Ring Vibrations | 1400 - 1650 | umich.edu |

| Phenanthroline Complexes | C-H Out-of-Plane Bending | 700 - 900 | umich.edu |

| 1,10-Phenanthroline-2,9-dicarbaldehyde (B1361168) | C=O Stretch | 1720 | asianpubs.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of 1,10-phenanthroline and its derivatives is characterized by intense absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system. researchgate.netnist.gov The parent 1,10-phenanthroline exhibits an absorbance peak at approximately 232 nm. aatbio.com Other reported bands for the parent compound are at 228 nm and 264 nm, assigned to π→π* and n→π* transitions, respectively. ijsr.net

The introduction of amino groups at the 2- and 9-positions is expected to cause a bathochromic (red) shift in these absorption bands due to the electron-donating nature of the amine substituents, which extends the π-conjugation. Studies on related amino-phenanthrolines, such as 5-amino-1,10-phenanthroline, confirm that the absorption spectrum is sensitive to the electronic effects of substituents and the pH of the medium. researchgate.net The UV-Vis spectra of various phenanthroline derivatives are also crucial for studying their complexation with metal ions, as coordination typically leads to shifts in the absorption maxima. researchgate.netresearchgate.net

Mass Spectrometry Techniques (MS, HRMS, GC-MS, ESI-MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₀N₄), the expected masses are:

Molecular Weight: 210.23 g/mol . nih.gov

Exact Mass: 210.090546336 Da. nih.gov

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to characterize phenanthroline derivatives. For example, ESI-MS was used to identify the molecular ion peak of the related 1,10-phenanthroline-5,6-diamine. rsc.org Furthermore, ESI-Time-of-Flight (ESI-TOF) mass spectrometry has been employed to confirm the structure of dimeric derivatives of 2,9-diamino-1,10-phenanthroline. nih.gov HRMS is also routinely used to confirm the successful synthesis of a wide range of 1,10-phenanthroline-2,9-dicarboxylic acid diamides. researchgate.netamazonaws.com

X-ray Diffraction Analysis (Single Crystal)

These include:

1,10-Phenanthroline-2,9-dicarboxylic acid diamides: The molecular structures of several of these ligands have been confirmed by X-ray diffraction, showing the geometry of the phenanthroline core and the orientation of the amide substituents. researchgate.netresearchgate.net

Metal complexes of phenanthroline derivatives: The crystal structures of complexes with 2,9-dimethyl-1,10-phenanthroline and 2,9-di(aryl)-1,10-phenanthroline have been elucidated. researchgate.netrsc.org These structures confirm the bidentate coordination of the phenanthroline ligand to the metal center.

Other substituted phenanthrolines: The structure of 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline derivatives has been determined, providing insight into how substituents affect the planarity and packing of the phenanthroline system. nih.gov

From these related structures, it is expected that the 1,10-phenanthroline core of 2,9-diamine is largely planar. The amino groups at the 2- and 9-positions would lie close to the plane of the aromatic ring system, and their orientation would be influenced by intramolecular and intermolecular hydrogen bonding.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in chiral molecules, particularly biomacromolecules like nucleic acids and proteins, upon interaction with ligands. For this compound and its derivatives, CD spectroscopy has been instrumental in elucidating their binding modes with DNA and RNA structures.

Derivatives of 2,9-disubstituted-1,10-phenanthroline have been studied for their ability to interact with and stabilize G-quadruplex (G4) DNA structures, which are non-canonical secondary structures found in guanine-rich regions of the genome, such as telomeres. nih.gov CD spectroscopy is employed to monitor the structural changes in G4 DNA upon ligand binding. For instance, the binding of thiosemicarbazone derivatives of 1,10-phenanthroline to the telomeric G4 sequence (Tel22) was assessed using CD, revealing the ability of these compounds to induce or stabilize specific G4 conformations. mdpi.comresearchgate.net

In a notable study, a dimeric derivative of 2,9-diamino-1,10-phenanthroline, referred to as DDAP, was synthesized to target expanded r(CUG) repeats, which are implicated in the neuromuscular disorder myotonic dystrophy type 1 (DM1). nih.gov The binding of DDAP to r(CUG)9 repeats was confirmed through various biophysical methods, including CD spectroscopy. The observed changes in the CD spectra of the RNA upon addition of the ligand provided evidence of a direct interaction and induced conformational adjustments in the RNA structure. nih.gov These studies highlight the utility of CD spectroscopy in confirming the binding and understanding the structural consequences of the interaction between this compound derivatives and their nucleic acid targets.

Fluorescence Spectroscopy and Fluorimetry

Fluorescence spectroscopy is a highly sensitive method used to study the emission of light from molecules that have absorbed photons. The intrinsic fluorescence of 1,10-phenanthroline derivatives, or the changes in fluorescence upon binding to a target, makes this technique valuable for developing sensors and probes. ontosight.ai

The 1,10-phenanthroline core is a fluorophore, and modifications at the 2 and 9 positions can significantly influence its photophysical properties. Studies on various 2,9-disubstituted 1,10-phenanthroline derivatives have demonstrated their potential as fluorescent sensors for metal ions. nih.gov The mechanism of sensing often involves either fluorescence quenching or enhancement upon coordination with a specific metal ion. For example, some structurally modified 1,10-phenanthroline-based fluorophores exhibit complete fluorescence quenching when they coordinate with Ni(II) and Cu(II) ions. nih.gov

Conversely, chelation-enhanced fluorescence (CHEF) is another common outcome. Certain 2,9-disubstituted phenanthroline derivatives show a marked increase in fluorescence intensity specifically in the presence of lithium ions, allowing for selective detection. rsc.org The nature of the substituent at the 2 and 9 positions plays a crucial role; for instance, butyl groups were found to be effective for lithium sensing, while dimethyl and di-tert-butyl derivatives showed less significant or negligible fluorescence enhancement. rsc.org The solvent environment also significantly impacts the fluorescence behavior. rsc.org

While the specific fluorescence quantum yield of the parent this compound is not extensively detailed in the cited literature, the broader research on its derivatives underscores the tunability of the phenanthroline fluorophore for creating selective and sensitive chemical sensors. ontosight.ainih.gov

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions at a sensor surface. nih.gov It provides quantitative information on the kinetics (association and dissociation rates) and affinity of binding between a ligand (immobilized on the sensor chip) and an analyte (flowing over the surface). nih.gov

This methodology has been applied to study the interactions of 1,10-phenanthroline derivatives with biological targets. In the context of myotonic dystrophy research, SPR was a key technique used to confirm and characterize the binding of a dimeric 2,9-diamino-1,10-phenanthroline derivative (DDAP) to its target, r(CUG)9 RNA repeats. nih.gov The SPR assay provided direct evidence of the binding event between the small molecule and the RNA, corroborating findings from other techniques like circular dichroism and mass spectrometry. nih.gov

Although specific kinetic parameters (k_a, k_d, K_D) for the interaction of the parent this compound are not provided in the referenced studies, the application of SPR to its derivatives demonstrates the technique's suitability for quantifying binding events. The ability to obtain such data is crucial for structure-activity relationship (SAR) studies, aiding in the design of ligands with optimized binding affinity and specificity for their intended biological targets.

| Derivative | Analyte | Purpose of Study | Reference |

|---|---|---|---|

| Dimeric 2,9-diamino-1,10-phenanthroline (DDAP) | r(CUG)9 repeats | To confirm the binding of the ligand to the RNA repeats implicated in myotonic dystrophy type 1. | nih.gov |

Potentiometric Studies

Potentiometry encompasses a set of electroanalytical techniques where the potential of an electrode is measured under conditions of essentially zero current. Potentiometric titrations are widely used to determine the stability constants of metal-ligand complexes in solution. The 1,10-phenanthroline scaffold is an excellent chelator for a variety of metal ions, and potentiometric methods have been fundamental in quantifying these interactions. consensus.appepa.gov

Studies have been conducted on tetradentate diamine ligands derived from 1,10-phenanthroline to determine the formation constants of their complexes with several divalent metal ions, including Mn(II), Co(II), Cu(II), and Zn(II). researchgate.net These experiments are typically performed using a pH-metric method, where the pH of a solution containing the ligand and a metal ion is monitored as a titrant (a strong acid or base) is added. The resulting titration curves can be analyzed to calculate the protonation constants of the ligand and the stability constants of the metal complexes. researchgate.netulisboa.pt The stability of these complexes often follows the Irving-Williams series. epa.gov

Furthermore, derivatives of 1,10-phenanthroline have been incorporated into ion-selective electrodes (ISEs) for the potentiometric detection of specific metal ions. For example, 1,10-phenanthroline-2,9-dicarboxamides have been utilized as ionophores in PVC-plasticized membranes for potentiometric sensors. rsc.org These sensors have shown high sensitivity towards environmentally hazardous metals like copper, zinc, cadmium, and lead, demonstrating their potential application in environmental monitoring. rsc.org

| Ligand Type | Metal Ions Studied | Method | Key Findings | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline tetradentate diamines | Mn(II), Co(II), Cu(II), Zn(II) | pH-metric titration | Determination of protonation and formation constants. | researchgate.net |

| 1,10-Phenanthroline | Zn(II), Cd(II), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), etc. | Ion-pair titrations | A reproducible method for titrating metal-phenanthroline complexes. | consensus.app |

| 1,10-Phenanthroline-2,9-dicarboxamides | Cu(II), Zn(II), Cd(II), Pb(II) | Ion-selective electrodes | High sensitivity as ionophores in potentiometric sensors for heavy metals. | rsc.org |

| 1,10-Phenanthroline and 2,2'-bipyridyl | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Distribution between solvents | Determination of step-stability constants; stabilities follow the Irving-Williams order. | epa.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of phenanthroline-based ligands. dicames.onlinenih.gov DFT calculations can predict a variety of molecular properties, including geometric structures, electronic properties, and spectroscopic signatures, which often correlate well with experimental results. nih.govresearchgate.net

Geometry Optimization and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For phenanthroline derivatives, this involves calculating bond lengths, bond angles, and dihedral angles. For instance, studies on complexes of p-substituted dibenzyltin chlorides with 1,10-phenanthroline (B135089) have used DFT to obtain optimized geometrical parameters. nih.gov

Following geometry optimization, Frontier Molecular Orbital (FMO) analysis is typically performed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. In phenanthroline systems, the HOMO is often localized on the π-conjugated aromatic system.

LUMO: Represents the ability to accept an electron. The LUMO is also typically part of the π-system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

In studies of various 4,7-diamino-1,10-phenanthroline derivatives, DFT calculations have shown that oxidation and reduction potentials are consistent with the calculated HOMO and LUMO energy levels. nih.govresearchgate.net For related dithiocarboxylic acid derivatives of phenanthroline, DFT calculations revealed that both HOMO and LUMO are localized on the phenanthroline group, but this can change with different substituents, thereby altering the HOMO-LUMO gap. mdpi.com For 1,10-Phenanthroline-2,9-diamine, it is expected that the amino groups (-NH₂) would act as electron-donating groups, raising the energy of the HOMO and likely reducing the HOMO-LUMO gap compared to the unsubstituted 1,10-phenanthroline.

Interactive Table: Representative FMO Data for Related Phenanthroline Compounds

While specific data for this compound is not available, the table below illustrates typical HOMO-LUMO gap values for related compounds as determined by DFT calculations.

| Compound | HOMO-LUMO Gap (eV) | Reference |

| 2,9-dimethyl-1,10-phenanthroline-4-carboxylic acid | 4.31 | mdpi.com |

| 2,9-dimethyl-1,10-phenanthroline-4-carbodithioic acid | 3.13 | mdpi.com |

Computational Studies on Tautomerism and Conformational Analysis

For molecules with labile protons, such as those with amide or hydroxyl groups, computational studies are vital for investigating tautomerism—the equilibrium between two or more interconverting structural isomers. In a study on 4,7-oxygenated 1,10-phenanthroline-2,9-diamides, quantum chemical calculations were used to investigate the different possible tautomeric forms. rsc.org The calculations successfully predicted that an unsymmetrical oxo-hydroxy tautomer was the most energetically favorable, a finding that was confirmed by spectral data and X-ray analysis. rsc.org

For this compound, while significant tautomerism is less likely than in its amide or hydroxyl counterparts, conformational analysis regarding the orientation of the amine groups and their potential for hydrogen bonding would be a relevant area of computational study.

Prediction and Correlation of Spectroscopic Properties

DFT calculations are frequently employed to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, researchers can make reliable interpretations of experimental spectra. researchgate.net

For example, in a study of 2,9-dimethyl-1,10-phenanthroline-4-carbodithioic acid, DFT calculations of the ¹³C NMR spectrum showed a chemical shift of 243 ppm for the carbodithiolic carbon, which was in excellent agreement with the experimental value of 248 ppm. mdpi.com Similar agreement between calculated and experimental vibrational frequencies has been demonstrated for various phenanthroline complexes, often with a high correlation factor (R² > 0.99). researchgate.net These methods could be applied to this compound to predict its IR and NMR spectra, aiding in its characterization.

Advanced Quantum Chemical Calculations

Beyond standard DFT, more advanced quantum chemical methods can provide higher accuracy, especially for excited states and complex electronic phenomena, though at a greater computational expense. Such methods are valuable for understanding the photophysical properties of phenanthroline derivatives, which are often used in luminescent sensors and photosensitizers. nih.govijbioc.com While specific advanced calculations for this compound are not documented in the provided results, the methodologies are well-established for this class of compounds.

Molecular Modeling of Intermolecular Interactions

Understanding how molecules interact with each other and with other substrates is crucial for applications in supramolecular chemistry and drug design. Molecular modeling can elucidate non-covalent interactions like hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amine groups in this compound are capable of acting as both hydrogen bond donors and acceptors, suggesting that this molecule could form extensive hydrogen-bonded networks.

π-π Stacking: The planar aromatic structure of the phenanthroline core facilitates π-π stacking interactions. In crystal structures of related phenanthroline complexes, inter-chain π-π interactions are commonly observed, with distances around 3.4 Å. mdpi.com

Modeling studies on heterometallic clusters functionalized with 1,10-phenanthroline have shown strong intramolecular π-π interactions, which influence the material's optical properties. rsc.org Similarly, theoretical predictions on the interaction of phenanthroline-based ligands with metal ions have been successfully validated by solvent extraction experiments, demonstrating the predictive power of these models. rsc.org A dimeric derivative of 2,9-diamino-1,10-phenanthroline was studied for its binding to r(CUG) repeats, a key target in myotonic dystrophy, with its mechanism being explored through competitive binding assays. nih.gov

Research Applications of 1,10 Phenanthroline 2,9 Diamine Derivatives and Complexes

Chemosensing and Molecular Recognition Systems

The rigid, preorganized structure of the 1,10-phenanthroline (B135089) scaffold makes its diamide (B1670390) derivatives excellent candidates for the development of chemosensors. These systems are designed to recognize and signal the presence of specific cations and anions through various detectable responses.

Mechanisms of Cation and Anion Sensing

The sensing mechanism of 1,10-phenanthroline-2,9-diamine derivatives is rooted in their ability to act as efficient chelating agents. The two nitrogen atoms of the phenanthroline ring and the two oxygen or nitrogen atoms of the amide groups create a tetradentate coordination pocket. The binding of a metal ion to this pocket alters the electronic properties of the molecule, leading to a measurable signal. For instance, the interaction with metal ions can induce a "chelation-enhanced fluorescence" (CHEF) effect, where the fluorescence of the molecule is significantly increased upon complexation. nih.gov This is often due to the rigidification of the molecular structure and the suppression of photoinduced electron transfer (PET) processes that would otherwise quench the fluorescence. researchgate.net

Development of Fluorescent Sensors and Probes

Researchers have successfully developed a variety of fluorescent sensors and probes based on this compound derivatives for the detection of various metal ions. These sensors often exhibit high sensitivity and selectivity, with some capable of detecting metal ions at nanomolar concentrations.

For example, a derivative of 1,10-phenanthroline, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP), has been shown to be a highly effective fluorescent sensor for cadmium(II) (Cd²⁺), with the ability to detect concentrations as low as 10⁻⁹ M. nih.gov The binding of Cd²⁺ to DPP results in a strong CHEF effect. Similarly, other phenanthroline-based probes have been designed for the selective detection of zinc(II) (Zn²⁺) and mercury(II) (Hg²⁺). researchgate.netresearchgate.net A probe incorporating an imidazole (B134444) group showed a ratiometric fluorescent response to Zn²⁺, while another probe exhibited a "turn-on" blue fluorescence in the presence of Hg²⁺. researchgate.netresearchgate.net The development of these probes has practical applications in environmental monitoring and biological imaging. researchgate.net

A novel probe, 4-(1H-imidazo[4,5-f] researchgate.netuncw.edu phenanthrolin-2-yl) nitrobenzene, was synthesized and demonstrated high selectivity for D-3-hydroxybutyric acid (D-3-HB), a key biomarker for diabetic ketoacidosis, showcasing the versatility of the phenanthroline scaffold beyond metal ion detection. tsijournals.comhakon-art.com

Investigations into Metal Ion Selectivity (e.g., Cadmium(II), Copper, Zinc, Lead)

The selectivity of 1,10-phenanthroline-2,9-dicarboxamides towards different metal ions is a critical aspect of their application in chemosensing. The preorganized nature of these ligands, where the donor atoms are held in a specific conformation, plays a crucial role in determining which metal ion will bind most strongly. researchgate.net

Studies have shown that these ligands can be highly selective for certain d-block metal ions. For instance, various 1,10-phenanthroline-2,9-dicarboxamides have demonstrated good extraction ability and high sensitivity in potentiometric sensors towards environmentally hazardous metals such as cadmium(II), lead(II), copper(II), and zinc(II). researchgate.net The ligand 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) exhibits a particularly high affinity for metal ions with an ionic radius close to 1.0 Å, leading to high selectivity for Cd(II). nih.gov The formation constants determined from UV-visible spectroscopy confirm the high stability of the DPP-Cd(II) complex. uncw.edu

The table below summarizes the selectivity of some 1,10-phenanthroline derivatives for various metal ions.

| Ligand/Probe | Target Ion(s) | Observed Effect | Detection Limit |

| 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) | Cd(II) | Strong Chelation-Enhanced Fluorescence (CHEF) | 10⁻⁹ M nih.gov |

| Imidazole-phenanthroline derivative | Zn(II) | Ratiometric fluorescent response | 0.019 µM researchgate.net |

| Phenanthroline[9,10-d] imidazole derivative | Hg(II) | "Turn-on" blue fluorescence | 45.76 nM researchgate.net |

| 1,10-Phenanthroline-2,9-dicarboxamides | Cu(II), Zn(II), Cd(II), Pb(II) | High sensitivity in potentiometric sensors | Not specified researchgate.net |

| 4-(1H-imidazo[4,5-f] researchgate.netuncw.edu phenanthrolin-2-yl) nitrobenzene | D-3-hydroxybutyric acid (D-3-HB) | Color and absorbance change | Not specified tsijournals.comhakon-art.com |

Solvent Extraction and Separation Technologies

The selective binding properties of this compound derivatives are also harnessed in solvent extraction technologies, particularly for the challenging separation of f-block elements, which include the lanthanides and actinides.

Selective Extraction of f-Elements (Lanthanides, Americium)

A significant challenge in the reprocessing of spent nuclear fuel is the separation of trivalent actinides (An(III)), such as americium (Am(III)), from trivalent lanthanides (Ln(III)), due to their similar ionic radii and chemical properties. researchgate.net Diamides of 1,10-phenanthroline-2,9-dicarboxylic acid have emerged as highly promising extractants for this purpose. mdpi.com

These ligands have demonstrated the ability to selectively extract Am(III) over Ln(III) in liquid-liquid extraction systems. For example, certain 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamides have shown high selectivity factors for the Am/Eu pair (SF Am/Eu ≈ 12) and the Am/La pair (SF Am/La ≈ 10). researchgate.net The use of ionic liquids as the solvent phase in conjunction with ligands like 2,9-bis(triazine)-1,10-phenanthrolines has led to exceptionally high separation factors for americium from europium, in some cases exceeding 7500. rsc.orgamericanelements.com

Macrocyclic derivatives of 1,10-phenanthroline-2,9-diamide have also been synthesized and show promise for the selective extraction of Am(III) from alkaline-carbonate media, achieving a separation factor for Am/Eu of up to 40. mdpi.comnih.gov

Influence of Ligand Structure on Extraction Selectivity and Efficiency

The efficiency and selectivity of the extraction process are heavily dependent on the molecular structure of the this compound based ligand. nih.gov Modifications to both the phenanthroline backbone and the substituents on the amide nitrogen atoms can significantly alter the extraction properties. nih.gov

For instance, the introduction of chlorine atoms at the 4 and 7 positions of the phenanthroline ring can influence the protonation and binding constants of the ligand, which in turn affects the extraction behavior. nih.gov The nature of the substituents on the amide nitrogen atoms also plays a crucial role. Pyrrolidine-derived diamides have been found to be more efficient extractants for americium and lanthanides from highly acidic solutions compared to their non-cyclic tetraalkyl analogues. researchgate.netnih.gov The incorporation of aromatic rings into the amide fragment can lead to complex dynamic behavior in solution, which is believed to strongly affect the extraction ability. nih.gov

The table below highlights the impact of ligand structure on the separation of Americium (Am) and Europium (Eu).

| Ligand Type | Solvent System | Separation Factor (SF Am/Eu) | Reference |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamides | Not specified | ~12 | researchgate.net |

| 2,9-bis(triazine)-1,10-phenanthroline (Me-BTPhen) | Ionic Liquid | >7500 | rsc.orgamericanelements.com |

| 24-Membered Macrocyclic 1,10-Phenanthroline-2,9-Diamides | Alkaline-carbonate media | up to 40 | mdpi.comnih.gov |

Design of Hydrophilic Ligands for Aqueous-Phase Separations

The development of hydrophilic ligands is crucial for advanced hydrometallurgical processes, such as the separation of actinides from lanthanides in spent nuclear fuel. researchgate.net Derivatives of 1,10-phenanthroline are at the forefront of this research due to their strong complexing abilities and the potential for modification to enhance water solubility. nih.govmdpi.comresearchgate.net

Scientists have successfully synthesized novel bistriazolyl-phenanthroline (BTrzPhen) ligands incorporating benzene-sulphonate and amino-acidic moieties to improve their solubility in acidic aqueous solutions. nih.gov For instance, the ligand disodium (B8443419) 2,9-bis[1-(2-(4-sulfonatophenyl)ethyl)-1H-1,2,3-triazol-4-yl]-1,10-phenanthroline (DS-BTrzPhen) demonstrated significant solubility in neutral water and viability in nitric acid solutions, which are relevant to nuclear waste reprocessing. nih.gov These functionalized ligands have shown remarkable selectivity for Americium(III) over Europium(III), a key separation challenge, with separation factors reaching over 300. nih.gov

Another approach involves the synthesis of a fully combustible hydrophilic 1,10-phenanthroline-2,9-dicarboxamide (B1246272). researchgate.net This ligand was investigated as a stripping agent for Am(III) in a simulated advanced hydrometallurgical process. researchgate.net The study of such ligands in liquid-liquid extraction systems helps to elucidate the limitations and steer future research towards more efficient selective actinide recovery. researchgate.net

The introduction of various functional groups like carboxylic, sulfonic, and phosphonic acids onto the 1,10-phenanthroline core has been a general strategy to impart hydrophilicity. mdpi.comresearchgate.net These water-soluble derivatives are not only important for separation processes but also have applications in green chemistry and as bio-inorganic probes. mdpi.com

| Ligand Type | Hydrophilizing Moiety | Key Finding |

| Bistriazolyl-phenanthroline (BTrzPhen) | Benzene-sulphonate, Amino-acid | Improved solubility in acidic media and high Am(III)/Eu(III) selectivity. nih.gov |

| 1,10-phenanthroline-2,9-dicarboxamide | Dicarboxamide | Investigated as a combustible stripping agent for Am(III). researchgate.net |

| General 1,10-phenanthroline derivatives | Carboxylic, Sulfonic, Phosphonic acids | Enhanced water solubility for various applications. mdpi.comresearchgate.net |

Catalysis and Electrocatalysis

Derivatives of 1,10-phenanthroline and their metal complexes are pivotal in various catalytic and electrocatalytic applications, demonstrating significant activity in photocatalysis and key redox reactions. rsc.orgnih.govresearchgate.net

Photocatalytic Applications of Metal Complexes

Metal complexes of 1,10-phenanthroline derivatives are extensively studied as photocatalysts. Ruthenium(II) and Iridium(III) complexes bearing S,S'-extended phenanthroline ligands have been synthesized and shown to act as photosensitizers for visible-light-driven photocatalytic water reduction to produce dihydrogen. nih.govrsc.org The extended dithiine-phenanthroline ligands in these complexes lead to significantly increased photoluminescence lifetimes. nih.govrsc.org

Copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands have demonstrated efficient photoredox catalytic activity in atom-transfer radical-addition (ATRA) reactions. rsc.orgresearchgate.net The catalytic activity was found to be strongly dependent on the excitation wavelength, with a proposed mechanism involving excitation to higher unoccupied molecular orbitals (LUMO+1 or LUMO+2). rsc.org

Furthermore, Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have been developed as highly efficient and reusable photoredox catalysts. rsc.orgrsc.org These catalysts, particularly those with substituents at the 4 and 7 positions, outperform the benchmark Ru(bpy)₃²⁺ in sulfide (B99878) oxidation reactions, achieving exceptionally high turnover numbers. rsc.org Dinuclear Ru(II)-Pd(II) complexes with di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines have also been synthesized and show promise as dual catalysts in reactions like the Cu-free Sonogashira coupling. chemrxiv.org

A strained Ruthenium(II) complex with 2,9-diphenyl-1,10-phenanthroline (B1589507) has been reported to exhibit selective photoactivatable chemotherapeutic activity. nih.gov Upon irradiation, this complex releases a ligand, leading to a photoproduct that induces apoptosis in human alveolar carcinoma cells. nih.gov

Electrocatalytic Redox Activity and Applications

In electrocatalysis, 1,10-phenanthroline-based systems are particularly notable for their role in the oxygen reduction reaction (ORR) and carbon dioxide (CO₂) reduction.

Oxygen Reduction Reaction (ORR):

Mononuclear copper complexes with substituted 1,10-phenanthroline ligands, when adsorbed on graphite (B72142) electrodes, serve as effective electrocatalysts for the 4-electron reduction of O₂ to H₂O. acs.orgresearchgate.net The catalytic activity is influenced by the electronic and steric properties of the ligand substituents. acs.orgresearchgate.net Iron complexes with nitrogen-rich phenanthroline derivatives have also shown excellent ORR activity in alkaline media, presenting a promising alternative to platinum-based catalysts. nih.gov Theoretical studies using density functional theory (DFT) have been employed to screen the ORR activity of 2,9-dihalo-1,10-phenanthroline metal complexes, revealing that halogen substitution can enhance catalytic performance. nih.gov For example, Ni-Br substituted phenanthroline was identified as having a particularly low overpotential. nih.gov

Carbon Dioxide (CO₂) Reduction:

Copper-phenanthroline complexes are effective pre-catalysts for the selective electrochemical reduction of CO₂ to valuable C₂ products like ethylene (B1197577) and ethanol (B145695). rsc.org The selectivity can be tuned by modifying the phenanthroline ligand and the number of coordinated ligands. rsc.org Both mononuclear and dinuclear phenanthroline-extended porphyrin complexes, particularly with redox-active metals like cobalt and iron in the porphyrin core, have shown high catalytic activity in the light-driven reduction of CO₂. nih.gov A copper(II) complex with a redox-active 2-(6-methoxypyridin-2-yl)-6-nitro-1h-benzo[d]imidazole ligand has also been shown to homogeneously catalyze CO₂ reduction to CO. nih.gov

Homogeneous Catalysis using 1,10-Phenanthroline Derivatives

Palladium(II) complexes featuring N,N'-dialkyl-1,10-phenanthroline-2,9-dimathanamine ligands have been synthesized and characterized. nih.govresearchgate.net These complexes have potential applications in various catalytic processes. For instance, ferrocenylimine palladium(II) complexes have proven to be effective catalyst precursors for Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.com The stability and reactivity of these palladium complexes can be fine-tuned by altering the alkyl groups on the amine moieties. nih.govresearchgate.net

Supramolecular Chemistry and Host-Guest Systems

The rigid and planar structure of the 1,10-phenanthroline unit makes it an excellent building block for the construction of macrocyclic receptors in supramolecular chemistry. mdpi.comacs.org These systems are designed for molecular recognition and can act as hosts for various guest molecules. nih.gov

Design and Synthesis of Macrocyclic Receptors

Researchers have successfully synthesized 24-membered macrocyclic 1,10-phenanthroline-2,9-diamides by reacting acyl chlorides of 1,10-phenanthroline-2,9-dicarboxylic acids with piperazine (B1678402). mdpi.comnih.gov These macrocycles exhibit promising coordination properties towards f-elements and can be used for the selective extraction of Am(III) from alkaline solutions. mdpi.comnih.gov The synthesis of macrocycles containing two phenanthroline moieties has also been achieved, and their complex stereodynamic behavior in solution has been studied. researchgate.net

Polyamine macrocycles based on the "Phen-CH₂-NH-" structure are known to function as multifunctional receptors for nucleotide anions. mdpi.com The design of such macrocyclic receptors is a key area of research, with a focus on creating shape-persistent structures capable of anion recognition. beilstein-journals.org The development of triazolophane macrocycles, which utilize 1,2,3-triazoles for anion capture, highlights the innovative strategies being employed in this field. beilstein-journals.org These macrocycles often exhibit strong binding affinities for specific anions, which can be harnessed for applications in sensing and catalysis. nih.gov

| Macrocycle Type | Key Feature | Application |

| 24-membered 1,10-phenanthroline-2,9-diamides | Contains piperazine linker | Selective extraction of f-elements (Am(III)). mdpi.comnih.gov |

| Polyamine "Phen-CH₂-NH-" macrocycles | Multifunctional amine groups | Receptors for nucleotide anions. mdpi.com |

| Triazolophane macrocycles | 1,2,3-triazole units for anion binding | Anion recognition and sensing. beilstein-journals.org |

| Bis-thiourea macrocycles | Strong anion binding | Counteranion trapping in catalysis. nih.gov |

Concepts of Ligand Preorganization for Enhanced Binding

The principle of ligand preorganization is fundamental to achieving high affinity and selectivity in metal ion recognition. A ligand is considered "preorganized" when its free, uncomplexed form is conformationally constrained to match the geometry required for binding a target ion. This minimizes the entropic penalty associated with the ligand adopting the correct conformation upon complexation, leading to more stable complexes.

The rigid, planar, and delocalized system of the 1,10-phenanthroline backbone serves as an excellent platform for designing highly preorganized ligands. uncw.edu By introducing coordinating groups at the 2 and 9 positions, a well-defined binding cleft is created. The inherent rigidity of the phenanthroline unit ensures that these coordinating arms are held in a specific spatial arrangement, predisposing the ligand for metal ion chelation. uncw.edunih.gov

This approach contrasts with traditional methods of achieving preorganization, such as the synthesis of macrocycles and cryptands, by utilizing the intrinsic structural properties of the phenanthroline core. uncw.edu For example, ligands like 2,9-bis(hydroxymethyl)-1,10-phenanthroline (PDALC) demonstrate enhanced selectivity for larger metal ions, such as Pb(II) and Cd(II), which have an ionic radius of approximately 1.0 Å and fit well within the ligand's cleft. nih.gov Conversely, smaller metal ions like Ni(II) or Cu(II) form less stable complexes because they are too small for the pre-formed cavity. nih.gov This size-based selectivity underscores the effectiveness of using the rigid phenanthroline framework to achieve high levels of preorganization for targeted metal ion binding. nih.govuncw.edu

Development of Functional Materials

Derivatives of 1,10-phenanthroline, including this compound, are versatile building blocks in materials science. ontosight.airesearchgate.net Their unique electronic properties, rigid structure, and strong chelating ability allow for the creation of a wide range of functional materials with applications in optics, electronics, and sensing. uncw.edumdpi.comresearchgate.net

Engineering of Highly Luminescent Materials

The inherent rigidity, planarity, and aromaticity of the 1,10-phenanthroline core make it an excellent chromophore and a foundational component for luminescent materials. researchgate.net The introduction of substituents at various positions on the phenanthroline ring system allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yields. researchgate.net

Derivatives of 1,10-phenanthroline can exhibit intense fluorescence, which can be further modulated by complexation with metal ions, leading to a "chelation-enhanced fluorescence" (CHEF) effect. uncw.edu For instance, the ligand 1,10-phenanthroline-2,9-dialdoxime (PDOX) shows a significant increase in fluorescence upon binding with metal ions like Cd(II) and Pb(II). uncw.edu Similarly, 2,9-di-(2'-pyridyl)-1,10-phenanthroline (DPP) displays a dramatic enhancement of fluorescence intensity when complexed with cadmium. uncw.edu

Metal complexes of phenanthroline derivatives are also a major focus in the development of luminescent materials. Rhenium(I) and Copper(I) complexes, in particular, have been extensively studied. rsc.orgsoton.ac.uk For example, Re(I) complexes with imidazo[4,5-f]-1,10-phenanthroline ligands are phosphorescent, emitting visible light (558–585 nm) in solution at room temperature, which is attributed to a triplet metal-to-ligand charge transfer (³MLCT) excited state. soton.ac.uk Europium(III) complexes with a 1,10-phenanthroline ligand and β-diketonate co-ligands are also highly luminescent, with emission peaks characteristic of the Eu(III) ion's f-f transitions. mdpi.com These materials have potential applications in sensors, displays, and bio-imaging. uncw.eduresearchgate.net

Table 1: Photophysical Properties of Selected 1,10-Phenanthroline Derivatives and Complexes

| Compound/Complex | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Key Feature | Reference |

|---|---|---|---|---|

| Imidazo[4,5-f]-1,10-phenanthroline Ligands (1–5) | 295 | 410–415 | Fluorescent ligands with emission originating from a 1(π-π*) excited state. | soton.ac.uk |

| fac-[ReBr(CO)3(1–5)] | - | 558–585 | Phosphorescent complexes with emission from a ³MLCT state. | soton.ac.uk |

| [Eu(hfa)3(1,10-phenanthroline)] | - | 578, 590, 612 | Luminescent Eu(III) complex with characteristic f-f transitions. | mdpi.com |

| 2,9-di-(2'-pyridyl)-1,10-phenanthroline (DPP) with Cd(II) | - | - | Dramatic increase in fluorescence intensity upon binding Cd(II). | uncw.edu |

Utilization as Ionophores in Potentiometric Sensor Membranes